![molecular formula C19H14BrNO4 B5228284 2-bromobenzyl 3-(2-furoylamino)benzoate](/img/structure/B5228284.png)
2-bromobenzyl 3-(2-furoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromobenzyl 3-(2-furoylamino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 3-(2-furoylamino)benzoate has been used in various scientific research applications, including:
1. Cancer Research: This compound has been studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells.
2. Neuroscience Research: this compound has been used to study the role of certain proteins in the brain. Studies have shown that it can modulate the activity of certain proteins, which can have implications for the treatment of neurological disorders.
3. Drug Discovery: This compound has been used in drug discovery programs to develop new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 2-bromobenzyl 3-(2-furoylamino)benzoate is not fully understood. However, studies have shown that it can modulate the activity of certain proteins, including protein kinases and phosphatases. These proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including:
1. Anti-cancer effects: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Anti-inflammatory effects: Studies have shown that it can reduce inflammation in various tissues.
3. Neuroprotective effects: This compound has been shown to protect neurons from damage and promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromobenzyl 3-(2-furoylamino)benzoate in lab experiments include its unique properties, its potential applications in various research fields, and its availability. However, there are also some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-bromobenzyl 3-(2-furoylamino)benzoate, including:
1. Further studies to understand its mechanism of action: More research is needed to fully understand how this compound modulates the activity of certain proteins.
2. Development of new drugs: This compound has potential applications in drug discovery programs, and further research could lead to the development of new drugs for various diseases.
3. Investigation of its potential toxicity: More studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
4. Investigation of its potential applications in other research fields: This compound has potential applications in various research fields, and further studies could explore its potential in other areas such as immunology and microbiology.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new drugs for various diseases.
Synthesemethoden
The synthesis of 2-bromobenzyl 3-(2-furoylamino)benzoate involves the reaction of 2-bromobenzyl bromide with 3-(2-furoylamino)benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is then purified using column chromatography to obtain a pure compound.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 3-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLBSWTMGGWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.